molecular formula C12H12N4O3 B12935392 N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide CAS No. 93289-97-5

N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide

Cat. No.: B12935392
CAS No.: 93289-97-5
M. Wt: 260.25 g/mol
InChI Key: FTXFIOALJGNPST-UHFFFAOYSA-N
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Description

N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide is a synthetic nitroimidazole derivative of significant interest in medicinal chemistry research. Compounds based on the nitroimidazole scaffold are recognized for their diverse pharmacological potential, particularly in the development of novel chemotherapeutic and anti-infective agents . This acetamide-functionalized nitroimidazole is primarily investigated for its potential anticancer properties. Research on structurally similar molecules has demonstrated potent cytotoxicity against a range of human cancer cell lines, including colon carcinoma, with mechanisms of action that may involve DNA intercalation and fragmentation, leading to apoptosis . The imidazole core is a privileged structure in drug discovery, known to facilitate binding with various enzymes and receptors, making it a valuable scaffold for inhibiting critical therapeutic targets such as cyclin-dependent kinases (CDKs) . Furthermore, analogous N-acetamide-nitroimidazole compounds have shown promising in vitro trichomonicidal, giardicidal, and amebicidal activity, indicating its value as a potential antiparasitic agent . Researchers utilize this compound as a key intermediate to explore these and other biological pathways. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

93289-97-5

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

N-[4-(2-methyl-4-nitroimidazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C12H12N4O3/c1-8-13-12(16(18)19)7-15(8)11-5-3-10(4-6-11)14-9(2)17/h3-7H,1-2H3,(H,14,17)

InChI Key

FTXFIOALJGNPST-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide Precursors

  • Starting with 2-methyl-5-nitro-1H-imidazole derivatives, the compound is dissolved in ethanol.
  • Reaction with substituted anilines (e.g., 2-chloroaniline, meta-nitroaniline, 2,4-dinitroaniline) is performed under reflux conditions (70–80°C) for 1.15 to 1.35 hours.
  • The reaction mixture is cooled, precipitated by addition to cold water, filtered, and recrystallized from ethanol or methanol to purify the product.

Acetylation to Form N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide

  • The purified intermediate is dissolved in ethanol.
  • Glacial acetic acid or acetic anhydride is added to introduce the acetamide group via acetylation.
  • The mixture is heated at approximately 72°C for about 1.25 hours.
  • Upon cooling, white crystals form, which are filtered and washed with ice-cold water.
  • Final recrystallization from alcohol ensures purity.

Alternative Routes and Variations

  • Reaction with propionic acid or benzoic acid derivatives under similar reflux conditions yields propanamide or benzoate analogs.
  • Use of different substituted anilines allows for the synthesis of various N-substituted acetamides with nitro or chloro substituents on the phenyl ring.
  • The reaction conditions (temperature, solvent volume, reaction time) are optimized to maximize yield and purity.
Step Reactants Solvent Temperature (°C) Time (hr) Product Type Purification Method
1 2-methyl-5-nitro-1H-imidazole + substituted aniline Ethanol or Methanol 70–80 1.15–1.35 Imidazole-aniline intermediate Filtration, recrystallization (ethanol/methanol)
2 Intermediate + Glacial acetic acid or acetic anhydride Ethanol ~72 1.25 This compound Filtration, recrystallization (alcohol)
  • The synthesized compounds exhibit characteristic spectral features confirming their structure.
  • FTIR spectra show amide C=O stretching around 1620–1720 cm⁻¹, aromatic C=C stretches near 1500 cm⁻¹, and N-H stretches between 3300–3500 cm⁻¹.
  • ^1H NMR spectra display singlets for methyl groups at δ ~2.4–3.3 ppm, aromatic protons between δ 6.5–8.0 ppm, and amide N-H protons as singlets around δ 10–13 ppm.
  • The purity and identity are confirmed by recrystallization and spectral data consistent with the expected structures.

The preparation of this compound involves a two-step synthetic approach starting from 2-methyl-5-nitro-1H-imidazole derivatives and substituted anilines, followed by acetylation to introduce the acetamide group. The reactions are typically conducted in ethanol or methanol under reflux conditions with subsequent purification by recrystallization. Spectral data support the successful synthesis and purity of the compound. Variations in substituents and reaction conditions allow for the synthesis of a range of related derivatives, providing a versatile platform for further chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has indicated that N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves the reduction of the nitro group, leading to reactive intermediates that disrupt bacterial cellular functions.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

2. Antitumor Properties
The compound has also been investigated for its potential as an antitumor agent. Nitroimidazole derivatives are known for their ability to accumulate in hypoxic tumor tissues, making them suitable candidates for use as radiosensitizers in cancer therapy.

Case Study:
In vitro studies demonstrated that this compound significantly enhanced the effects of radiation on hypoxic cancer cells, leading to increased apoptosis rates compared to controls .

Chemical Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. It can be utilized as a building block for more complex molecules in pharmaceuticals and agrochemicals.

Synthesis Methodology:
The synthesis typically involves:

  • Formation of the Imidazole Ring: Cyclization reactions using appropriate precursors.
  • Acetylation: The introduction of the acetamide group through acylation reactions.
Compound NameAntimicrobial ActivityAntitumor ActivityReference
This compoundEffective against S. aureus and E. coliEnhances radiation effects on hypoxic cancer cells
BenznidazoleModerate against T. vaginalisLimited use in cancer therapy
Nitroimidazole DerivativeHigh against resistant strainsEffective as radiosensitizer

Industrial Applications

Beyond biological uses, this compound has potential applications in the chemical industry:

  • Dyes and Pigments: Its unique structure allows for incorporation into dye formulations.
  • Catalysis: Investigated for use in catalytic processes due to its reactivity.

Mechanism of Action

The mechanism of action of N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby inhibiting or activating specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the death of microbial cells .

Comparison with Similar Compounds

Structural Variations and Key Substituents

The following table summarizes structural analogs and their substituent differences:

Compound Name Key Substituents/Modifications Biological Activity/Notes Reference
N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide (Target) 2-Methyl, 4-nitro on imidazole; phenylacetamide linkage Hypothesized antimicrobial/antiparasitic activity (based on nitroimidazole class effects) -
N-[4-[(2-((4-chlorophenyl)methyl)sulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenylacetamide 4-Chlorophenylmethylsulfanyl; dihydroimidazole; sulfonyl bridge Potential enzyme inhibition (sulfonyl group enhances H-bonding)
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide 2-Nitroimidazole; 4-fluorobenzyl group Radiosensitizer (fluorine enhances metabolic stability)
N-(4-((2-phenyl-4,5-dihydroimidazol-1-yl)sulfonyl)phenyl)acetamide Dihydroimidazole; phenyl group; sulfonyl linker Structural rigidity (dihydroimidazole reduces ring strain)
3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamide; 2,4-dinitrophenyl Antimicrobial and anticancer activity (nitro groups enhance redox activity)
N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide 4-Fluorophenyl; methylsulfinyl; pyridyl group Anti-inflammatory (sulfinyl group modulates stereoelectronic effects)

Physicochemical Properties

  • Melting Points: Compounds with sulfonyl groups (e.g., ) exhibit higher melting points (>200°C) due to increased polarity and intermolecular H-bonding, compared to non-sulfonylated analogs .
  • Solubility : Fluorinated derivatives (e.g., ) show improved aqueous solubility (~2.5 mg/mL) compared to chlorinated or methylated analogs, attributed to fluorine’s electronegativity and reduced hydrophobicity.
  • In contrast, nitroimidazoles (target compound) maintain aromaticity, favoring π-π stacking .

Structural Analysis and Docking Studies

  • Hydrogen Bonding : Sulfonyl-containing analogs () form robust H-bonds with protein active sites (e.g., α-amylase), as evidenced by docking studies showing binding energies of −8.2 kcal/mol .
  • Steric Effects : Bulky substituents (e.g., 4-chlorophenylmethyl in ) reduce binding pocket occupancy but improve selectivity for hydrophobic targets.

Biological Activity

N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in therapeutic applications.

Chemical Structure and Synthesis

The chemical formula for this compound is C12H12N4O3C_{12}H_{12}N_{4}O_{3}. The compound features an acetamide group linked to a phenyl ring, which is further substituted with a 2-methyl-4-nitroimidazole moiety. The synthesis typically involves the reaction of 4-aminoacetophenone with 2-methyl-4-nitro-1H-imidazole under controlled conditions, followed by purification processes such as recrystallization or chromatography.

Antimicrobial Properties

Research has demonstrated that derivatives of nitroimidazole compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar nitroimidazole derivatives possess potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds can range from 0.22 to 0.25 μg/mL, indicating their effectiveness in inhibiting bacterial growth .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A study on related compounds indicated that modifications in the imidazole ring could enhance anticancer activity against cell lines such as A549 (lung cancer). The introduction of specific substituents on the phenyl ring has been shown to significantly affect the cytotoxicity against cancer cells .

The proposed mechanism for the biological activity of nitroimidazole derivatives involves the generation of reactive nitrogen species (RNS) upon reduction within hypoxic tumor environments. This mechanism enhances their efficacy as radiosensitizers, particularly in hypoxic tissues where conventional therapies may be less effective .

Study 1: Antimicrobial Evaluation

In a comprehensive evaluation of various nitroimidazole derivatives, including this compound, researchers assessed their antimicrobial properties through time-kill assays and biofilm inhibition studies. The results indicated that these compounds not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections .

Study 2: Anticancer Efficacy

Another study focused on the anticancer potential of similar compounds demonstrated that those with the nitroimidazole moiety exhibited significant cytotoxic effects against multiple cancer cell lines. The study highlighted structure-activity relationships (SARs), showing that specific substitutions could enhance potency and selectivity towards cancerous cells while minimizing toxicity to normal cells .

Data Tables

Property Value
Molecular FormulaC12H12N4O3C_{12}H_{12}N_{4}O_{3}
Molecular Weight248.25 g/mol
Antimicrobial MIC0.22 - 0.25 μg/mL
Anticancer IC50Varies by cell line

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